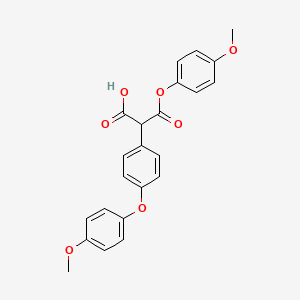

3-(4-Methoxyphenoxy)-2-(4-(4-methoxyphenoxy)phenyl)-3-oxopropanoic acid

Description

Propriétés

IUPAC Name |

3-(4-methoxyphenoxy)-2-[4-(4-methoxyphenoxy)phenyl]-3-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20O7/c1-27-16-7-11-19(12-8-16)29-18-5-3-15(4-6-18)21(22(24)25)23(26)30-20-13-9-17(28-2)10-14-20/h3-14,21H,1-2H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBSQAPDFHUYSPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=CC=C(C=C2)C(C(=O)O)C(=O)OC3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00703509 | |

| Record name | 3-(4-Methoxyphenoxy)-2-[4-(4-methoxyphenoxy)phenyl]-3-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00703509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70175-90-5 | |

| Record name | 3-(4-Methoxyphenoxy)-2-[4-(4-methoxyphenoxy)phenyl]-3-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00703509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

3-(4-Methoxyphenoxy)-2-(4-(4-methoxyphenoxy)phenyl)-3-oxopropanoic acid, a compound featuring multiple methoxy groups and phenyl rings, has garnered attention for its potential biological activities. This article reviews the compound's biological effects, focusing on its cytotoxicity, anti-inflammatory properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C₁₈H₁₈O₄

- Molecular Weight : 302.34 g/mol

The structure includes two methoxyphenyl groups linked through a propanoic acid moiety, which may influence its biological activity through various mechanisms.

Anticancer Activity

Recent studies have investigated the anticancer potential of compounds with similar structures. For instance, derivatives of methoxy-substituted phenyl compounds have shown significant cytotoxic effects against various cancer cell lines. The antiproliferative activity is often measured using the IC₅₀ value, representing the concentration required to inhibit 50% of cell growth.

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Compound A | MCF-7 (breast cancer) | 3.1 |

| Compound B | HCT116 (colon cancer) | 2.2 |

| Compound C | A549 (lung cancer) | 5.3 |

Studies suggest that the presence of methoxy groups enhances lipophilicity, potentially improving cell membrane permeability and increasing cytotoxicity against tumor cells .

Anti-inflammatory Properties

Compounds with similar structural motifs have also demonstrated anti-inflammatory effects. Methoxy-substituted phenolic compounds are known to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This inhibition can lead to reduced inflammation in various models, suggesting potential therapeutic applications in inflammatory diseases.

Antioxidant Activity

The antioxidant capacity of methoxy-substituted compounds has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. These studies indicate that the compound may possess significant antioxidative properties, which can protect cells from oxidative stress-related damage.

Case Studies and Research Findings

- Study on Cytotoxicity : A study published in MDPI demonstrated that compounds similar to this compound exhibited selective cytotoxicity against melanoma cells, indicating their potential as targeted therapies for skin cancers .

- Anti-inflammatory Effects : Another research effort highlighted the ability of methoxyphenolic compounds to modulate inflammatory pathways in vitro, with promising results in reducing cytokine levels in macrophage cultures .

- Antioxidative Studies : Research conducted on related phenolic compounds revealed their effectiveness in scavenging free radicals, which is crucial for preventing cellular damage and may contribute to their anticancer properties .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antitumor Activity

Research has indicated that derivatives of 3-(4-Methoxyphenoxy)-2-(4-(4-methoxyphenoxy)phenyl)-3-oxopropanoic acid exhibit significant antitumor properties. A study demonstrated that compounds with similar structural motifs showed inhibition against various cancer cell lines, including breast and prostate cancer cells. The mechanism of action is thought to involve the induction of apoptosis through the modulation of key signaling pathways such as the PI3K/Akt pathway .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. A series of experiments showed that it possesses inhibitory effects against Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentrations (MICs) were determined using standard agar diffusion methods, revealing promising activity comparable to conventional antibiotics .

Material Science Applications

Polymer Chemistry

In material science, this compound has been utilized as a monomer in the synthesis of polymeric materials. Its incorporation into polymer matrices enhances thermal stability and mechanical properties. Research indicates that polymers derived from this compound exhibit improved resistance to UV degradation and thermal aging, making them suitable for outdoor applications .

Nanocomposites

The compound is also being explored in the development of nanocomposites. When combined with nanoparticles, it enhances the electrical and thermal conductivity of the composite materials. Studies have shown that nanocomposites containing this compound can be used in electronic applications, such as sensors and conductive films .

Case Studies

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Features of Analogous Compounds

Physicochemical Properties

Table 2: Physical and Chemical Properties

Critical Analysis of Evidence

- Contradictions: suggests the target compound could be a biodegradation metabolite, while other compounds (e.g., ’s difenoxuron) highlight agrochemical uses. This indicates divergent functional roles despite structural similarities.

- Gaps: Limited data on the target compound’s synthesis and pharmacology necessitate further research.

Méthodes De Préparation

Synthesis via Malonic Acid Derivatives and Phenol Etherification

One of the most common approaches uses malonic acid or its derivatives (e.g., Meldrum’s acid) as starting materials, reacting with 4-methoxyphenol derivatives to form malonic acid esters or oxyesters:

- Step 1: React 4-methoxyphenol with Meldrum’s acid in refluxing toluene to form malonic ester intermediates. This reaction typically proceeds under heating for 60-70 hours to ensure completion, monitored by TLC.

- Step 2: Purify the crude malonic ester by flash column chromatography using cyclohexane/ethyl acetate as the eluent.

- Step 3: Further functionalize the malonic ester by introducing a second 4-methoxyphenoxy substituent via nucleophilic aromatic substitution or Williamson ether synthesis, often under basic conditions (e.g., sodium hydroxide in ethanol/water mixtures).

Yields for similar malonic ester derivatives with methoxyphenoxy groups range from 36% to 72%, depending on reaction conditions and purification protocols.

Alkylation and Acylation Routes

- Alkylation: The compound can be synthesized by alkylating a 4-methoxyphenoxy-substituted benzyl intermediate with suitable electrophiles to introduce the 3-oxopropanoic acid moiety.

- Acylation: Use of acyl chlorides or anhydrides derived from malonic acid derivatives allows the installation of the keto acid functional group at the 2-position of the phenyl ring.

A typical reaction involves dissolving the phenoxy-substituted aromatic compound in ethanol, adding sodium hydroxide, and then slowly adding aldehyde or acylating agents dropwise at room temperature. Stirring overnight leads to high yields (up to 92%) of the desired intermediate, which can be further oxidized or hydrolyzed to the target acid.

Methylation and Hydrolysis Steps

- After initial formation of the substituted malonic ester, methylation using agents like dimethyl sulfate can be performed in aqueous media at 30-40 °C to protect or modify hydroxyl groups.

- Subsequent acidification (pH 1-2) with hydrochloric acid precipitates the final acid product with high purity (>99% by HPLC) and good yields (~90% overall).

Reaction Conditions and Yields Summary

Analytical and Research Findings

- NMR and Mass Spectrometry: Confirm the structure and purity of intermediates and final products, with characteristic peaks for methoxy groups, aromatic protons, and keto acid functionalities.

- Chromatography: Flash column chromatography and HPLC are essential for purification and quantification of purity.

- Reaction Monitoring: TLC and sampling during methylation and esterification steps ensure completion and optimize yield.

Q & A

Q. What are the recommended synthetic routes for preparing 3-(4-Methoxyphenoxy)-2-(4-(4-methoxyphenoxy)phenyl)-3-oxopropanoic acid, and what key reaction conditions should be optimized?

Methodological Answer: The compound can be synthesized via a Claisen condensation between methyl 4-methoxybenzoate and a substituted phenoxyacetyl chloride, followed by hydrolysis of the ester group to yield the carboxylic acid. Key steps include:

- Ester activation : Use lithium bis(trimethylsilyl)amide (LHMDS) to deprotonate the ester for nucleophilic attack .

- Coupling reaction : Optimize temperature (0–5°C) to prevent side reactions during phenoxy group introduction.

- Hydrolysis : Employ aqueous NaOH (2 M) under reflux to cleave the methyl ester to the carboxylic acid.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol .

Q. What analytical techniques are most effective for characterizing this compound’s structure and purity?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm methoxy (δ ~3.8 ppm), carbonyl (δ ~170–175 ppm), and aromatic proton environments. Compare with computational predictions (DFT/B3LYP/6-311+G(d,p)) for resonance assignment .

- 2D NMR (HSQC, HMBC) : Resolve overlapping aromatic signals and verify connectivity between phenoxy groups and the propanoic backbone.

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 454.1264) and fragmentation patterns.

- X-ray Crystallography : Determine crystal packing and bond angles (if single crystals are obtainable) .

- HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water + 0.1% formic acid) .

Q. How should researchers address stability concerns during storage and handling?

Methodological Answer:

- Storage : Keep in amber vials at –20°C under inert gas (argon) to prevent oxidation of methoxy groups .

- Light sensitivity : Avoid prolonged exposure to UV/visible light; use foil-wrapped containers.

- Moisture control : Store with desiccants (silica gel) to mitigate hydrolysis of the keto group .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or oxidation reactions?

Methodological Answer:

- Nucleophilic substitution : The electron-rich methoxyphenoxy groups activate the para position for SNAr reactions. For example, replace methoxy with amino groups using NH₃ in DMF at 120°C .

- Oxidation : The α-keto group can undergo Baeyer-Villiger oxidation with m-CPBA to form a lactone derivative. Monitor via IR (C=O stretch at 1740 cm⁻¹) .

Q. How can computational modeling predict the compound’s electronic properties for drug design?

Methodological Answer:

- DFT Calculations : Use Gaussian 16 to compute HOMO/LUMO energies, identifying electron-rich regions (phenoxy groups) for electrophilic attack.

- Molecular docking : Simulate binding affinity to cyclooxygenase-2 (COX-2) using AutoDock Vina; focus on hydrogen bonding with Arg120 and π-π stacking with Tyr355 .

- Solubility prediction : Apply COSMO-RS to optimize solvent systems (e.g., DMSO/water mixtures) .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray)?

Methodological Answer:

- Dynamic effects : NMR may show averaged signals due to rotational flexibility of the phenoxy groups, while X-ray captures static conformations. Perform variable-temperature NMR (–40°C to 25°C) to slow rotation and observe splitting .

- Tautomerism : Check for keto-enol tautomerism via ¹H NMR in DMSO-d₆ (enol form shows broad –OH peak at δ 12–14 ppm) .

Q. What experimental designs are optimal for evaluating its biological activity (e.g., enzyme inhibition)?

Methodological Answer:

- In vitro assays :

- Positive controls : Include diclofenac (for COX-2) and tamoxifen (for cytotoxicity) .

Q. What strategies mitigate solubility challenges in aqueous biological assays?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.